molecular formula C6BrF11O2 B3120273 Perfluoro(2-methyl-3-oxahexanoyl) bromide CAS No. 261760-11-6

Perfluoro(2-methyl-3-oxahexanoyl) bromide

Cat. No.: B3120273
CAS No.: 261760-11-6
M. Wt: 392.95 g/mol
InChI Key: VGIQWXOXDRXVKV-UHFFFAOYSA-N
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Description

Perfluoro(2-methyl-3-oxahexanoyl) bromide: is a perfluorinated compound known for its unique chemical properties and applications. It is characterized by the presence of a bromine atom and a perfluorinated carbon chain, which imparts high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanoyl) bromide typically involves the reaction of perfluorinated precursors with bromine-containing reagents. One common method is the bromination of perfluoro(2-methyl-3-oxahexanoyl) fluoride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Perfluoro(2-methyl-3-oxahexanoyl) bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Reduction Reactions: The bromine atom can be reduced to form perfluoro(2-methyl-3-oxahexanoyl) derivatives with different functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form perfluorinated acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include perfluoro(2-methyl-3-oxahexanoyl) alcohols, amines, and other derivatives.

    Reduction Reactions: Products include reduced perfluoro(2-methyl-3-oxahexanoyl) compounds with different functional groups.

    Oxidation Reactions: Products include perfluorinated acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: Perfluoro(2-methyl-3-oxahexanoyl) bromide is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds. Its stability and reactivity make it valuable for creating complex molecules with unique properties.

Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.

Industry: Industrially, this compound is used in the production of high-performance materials, such as fluoropolymers and surfactants. Its thermal stability and resistance to chemical degradation make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of Perfluoro(2-methyl-3-oxahexanoyl) bromide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function. The compound’s perfluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and potentially disrupting cellular processes.

Comparison with Similar Compounds

  • Perfluoro(2-methyl-3-oxahexanoyl) fluoride
  • Perfluoro(2-methyl-3-oxahexanoyl) chloride
  • Perfluoro(2-methyl-3-oxahexanoyl) iodide

Comparison: Perfluoro(2-methyl-3-oxahexanoyl) bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its fluoride, chloride, and iodide counterparts, the bromide compound has different reactivity patterns and is used in distinct applications. For example, the bromide is more reactive in substitution reactions compared to the fluoride, making it suitable for different synthetic applications.

Biological Activity

Perfluoro(2-methyl-3-oxahexanoyl) bromide, a fluorinated compound, has garnered attention due to its unique properties and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its interactions with biological systems, environmental implications, and potential applications.

Chemical Structure and Properties

This compound is characterized by a perfluorinated carbon chain with a bromide functional group. Its structure can be represented as follows:

CnFmBr\text{C}_n\text{F}_m\text{Br}

where nn and mm indicate the number of carbon and fluorine atoms, respectively. The presence of the bromide group enhances its reactivity compared to other perfluorinated compounds.

Research indicates that perfluoro compounds, including this compound, exhibit various biological activities primarily through their interactions with cellular membranes and proteins. These compounds can disrupt lipid bilayers due to their hydrophobic nature, leading to alterations in membrane fluidity and permeability.

Case Study: Toxicological Effects

A comparative study focused on the toxicity of perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), a related compound, highlights significant findings relevant to this compound:

  • Hydrophobicity : HFPO-DA's hydrophobic characteristics hinder its removal from water, suggesting similar behavior for this compound .
  • Adsorption Studies : Adsorbents like quaternary-ammonium-functionalized silica gel showed effectiveness in removing HFPO-DA from aqueous solutions, indicating potential strategies for mitigating environmental impacts .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns about their bioaccumulation and toxicity. This compound may contribute to the accumulation of per- and polyfluoroalkyl substances (PFAS) in ecosystems.

Table 1: Environmental Persistence of PFAS Compounds

CompoundHalf-life (years)Bioaccumulation Factor
Perfluoro(2-methyl-3-oxahexanoic acid5 - 10High
Perfluoro(2-methyl-3-oxahexanoyl bromideTBDTBD

*Note: TBD indicates that further research is needed to determine specific values for perfluoro(2-methyl-3-oxahexanoyl bromide).

Applications in Industry

This compound is explored for use in various industrial applications, particularly in coatings and surface treatments due to its anti-staining properties. Its efficacy as a surfactant in formulations has also been investigated.

Synthesis Techniques

The synthesis of this compound typically involves direct fluorination methods or reactions with elemental fluorine. The efficiency of these methods can influence the yield and purity of the final product.

Table 2: Synthesis Methods for Perfluorinated Compounds

MethodDescriptionYield (%)
Direct FluorinationReaction with elemental fluorineHigh
Liquid-phase reactionsUtilizing solvents for enhanced reactivityModerate

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQWXOXDRXVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(2-methyl-3-oxahexanoyl) bromide
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